Cas no 1588266-82-3 (N-(3-aminopropyl)benzenesulfonamide)

N-(3-aminopropyl)benzenesulfonamide is a sulfonamide derivative featuring both an aromatic benzenesulfonamide group and a terminal primary amine functionality. This bifunctional compound is valuable in organic synthesis and pharmaceutical research, serving as a versatile intermediate for the development of sulfonamide-based therapeutics, catalysts, or ligands. The presence of the 3-aminopropyl spacer enhances solubility and reactivity, facilitating further derivatization. Its well-defined structure and stability under standard conditions make it suitable for controlled reactions, particularly in amide coupling or nucleophilic substitution processes. The compound’s purity and consistent performance are critical for applications in medicinal chemistry and material science.
N-(3-aminopropyl)benzenesulfonamide structure
1588266-82-3 structure
商品名:N-(3-aminopropyl)benzenesulfonamide
CAS番号:1588266-82-3
MF:C9H15ClN2O2S
メガワット:250.745599985123
MDL:MFCD07039028
CID:5607996
PubChem ID:16485443

N-(3-aminopropyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-Aminopropyl)benzenesulfonamid HCl
    • CS-0362166
    • N-(3-aminopropyl)benzenesulfonamide hydrochloride
    • AKOS025980667
    • 1588266-82-3
    • EN300-10036785
    • Z1491223574
    • N-(3-aminopropyl)benzenesulfonamide
    • MDL: MFCD07039028
    • インチ: 1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
    • InChIKey: IMKFQRXOJWIMEV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(=O)(=O)NCCCN.Cl

計算された属性

  • せいみつぶんしりょう: 250.0542766g/mol
  • どういたいしつりょう: 250.0542766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 240
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6Ų

N-(3-aminopropyl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10036785-1.0g
N-(3-aminopropyl)benzenesulfonamide hydrochloride
1588266-82-3 95%
1.0g
$365.0 2023-07-10
Enamine
EN300-8509584-1.0g
N-(3-aminopropyl)benzenesulfonamide
1588266-82-3 95.0%
1.0g
$376.0 2025-02-21
Enamine
EN300-10036785-2.5g
N-(3-aminopropyl)benzenesulfonamide hydrochloride
1588266-82-3 95%
2.5g
$639.0 2023-07-10
Enamine
EN300-8509584-10.0g
N-(3-aminopropyl)benzenesulfonamide
1588266-82-3 95.0%
10.0g
$2022.0 2025-02-21
Enamine
EN300-8509584-0.25g
N-(3-aminopropyl)benzenesulfonamide
1588266-82-3 95.0%
0.25g
$345.0 2025-02-21
Aaron
AR01JMB3-1g
N-(3-Aminopropyl)benzenesulfonamid HCl
1588266-82-3 97%
1g
$266.00 2025-02-11
1PlusChem
1P01JM2R-5g
N-(3-Aminopropyl)benzenesulfonamid HCl
1588266-82-3 97%
5g
$683.00 2024-06-20
Enamine
EN300-10036785-0.1g
N-(3-aminopropyl)benzenesulfonamide hydrochloride
1588266-82-3 95%
0.1g
$127.0 2023-07-10
Enamine
EN300-10036785-5.0g
N-(3-aminopropyl)benzenesulfonamide hydrochloride
1588266-82-3 95%
5.0g
$1097.0 2023-07-10
Enamine
EN300-8509584-0.05g
N-(3-aminopropyl)benzenesulfonamide
1588266-82-3 95.0%
0.05g
$316.0 2025-02-21

N-(3-aminopropyl)benzenesulfonamide 関連文献

N-(3-aminopropyl)benzenesulfonamideに関する追加情報

Comprehensive Overview of N-(3-aminopropyl)benzenesulfonamide (CAS No. 1588266-82-3): Properties, Applications, and Industry Insights

N-(3-aminopropyl)benzenesulfonamide (CAS No. 1588266-82-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This sulfonamide derivative combines a benzenesulfonamide moiety with a 3-aminopropyl side chain, offering versatile reactivity for drug discovery and material science applications. The compound's molecular formula, C9H14N2O2S, and weight of 214.29 g/mol make it particularly interesting for researchers exploring small molecule therapeutics and bioconjugation techniques.

Recent studies highlight the growing demand for sulfonamide-based compounds in medicinal chemistry, with N-(3-aminopropyl)benzenesulfonamide serving as a valuable building block for enzyme inhibitors and receptor modulators. Its dual functional groups enable selective modifications, addressing current challenges in targeted drug delivery systems. The pharmaceutical industry particularly values this compound's potential in developing carbon anhydrase inhibitors, a hot topic in oncology and glaucoma treatment research.

The synthesis of CAS 1588266-82-3 typically involves the reaction of benzenesulfonyl chloride with 1,3-diaminopropane under controlled conditions, yielding the product with high purity. Advanced purification techniques like column chromatography and recrystallization ensure the compound meets stringent quality standards for research applications. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms its structural integrity, making it reliable for high-throughput screening platforms.

Beyond pharmaceuticals, N-(3-aminopropyl)benzenesulfonamide finds applications in material science as a crosslinking agent for polymer modification. Its ability to form stable hydrogen bonds contributes to developing self-healing materials—a trending research area in sustainable technology. The compound's thermal stability (decomposition temperature >200°C) and solubility profile (soluble in polar organic solvents) make it suitable for various coating formulations and adhesive systems.

Environmental and safety considerations for 1588266-82-3 follow standard laboratory protocols. While not classified as hazardous under current regulations, proper handling with personal protective equipment (PPE) is recommended. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, aligning with the chemical industry's focus on green chemistry principles and sustainable synthesis methods.

Market analysis indicates growing interest in CAS 1588266-82-3 from both academic and industrial sectors. Patent filings related to its derivatives have increased by 35% since 2020, particularly in cancer therapeutics and neurodegenerative disease research. The compound's cost-effectiveness compared to similar sulfonamide precursors makes it attractive for scale-up production, with several contract manufacturing organizations (CMOs) now offering custom synthesis services.

Future research directions for N-(3-aminopropyl)benzenesulfonamide include exploring its potential in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs)—two rapidly evolving areas in precision medicine. Computational studies using molecular docking and QSAR modeling are helping identify new biological targets for this versatile scaffold. As the demand for multifunctional intermediates grows, 1588266-82-3 is poised to play an increasingly important role in cutting-edge chemical research and development.

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